(Carboxymethyloximino)spiperone Hemihydrate is a derivative of spiperone, which is a well-known compound in pharmacology, particularly for its role as a dopamine receptor antagonist. This compound has garnered attention due to its potential therapeutic applications, especially in the treatment of psychiatric disorders. The addition of the carboxymethyloximino group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
The synthesis of (Carboxymethyloximino)spiperone Hemihydrate typically involves the modification of spiperone through chemical reactions that introduce the carboxymethyloximino functional group. Spiperone itself is derived from the natural product pathway and has been extensively studied for its interaction with various neurotransmitter systems.
This compound falls under the category of organic compounds and can be classified as an oxime derivative. It is also categorized as a psychoactive agent due to its effects on the central nervous system. The hemihydrate form indicates that it contains half a molecule of water per molecule of the compound, which can influence its solubility and stability.
The synthesis of (Carboxymethyloximino)spiperone Hemihydrate can be achieved through several methods, primarily focusing on the introduction of the carboxymethyloximino group to spiperone. A common approach involves:
The synthesis requires precise control over reaction conditions, including temperature, pH, and reaction time. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor the progress and purity of the reactions.
The molecular structure of (Carboxymethyloximino)spiperone Hemihydrate features a spiperone backbone with a carboxymethyloximino side chain. The structural formula can be represented as follows:
The compound exhibits specific stereochemistry due to the presence of multiple chiral centers within its structure. The hemihydrate form indicates that water molecules are integrated into the crystalline lattice, affecting its physical properties.
The primary chemical reactions involving (Carboxymethyloximino)spiperone Hemihydrate include:
These reactions are significant for understanding the compound's stability and reactivity under physiological conditions, which is crucial for its potential therapeutic applications.
(Carbomethyloximino)spiperone Hemihydrate primarily exerts its pharmacological effects through interaction with dopamine receptors in the brain. It acts as an antagonist at D2 dopamine receptors, which are implicated in various neuropsychiatric disorders.
Relevant analyses such as differential scanning calorimetry and thermogravimetric analysis can provide insights into thermal stability and decomposition behavior.
(Carbomethyloximino)spiperone Hemihydrate has several potential applications in scientific research:
(Carboxymethyloximino)spiperone Hemihydrate (CAS 355012-90-7) is classified as a butyrophenone derivative within the broader category of neuropharmacological tools. Its systematic IUPAC name is 8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one 3-(carboxymethyl)oxime hemihydrate, reflecting three key structural elements:
Its molecular formula is C₂₅H₂₉FN₄O₄·½H₂O, with an anhydrous molecular weight of 468.52 g/mol [1] [8]. The carboxyl modification drastically alters polarity compared to unmodified spiperone (logP ~3.5), rendering it water-soluble (32 mg/L at 22°C for spiperone base) and suitable for aqueous biochemical workflows [4].
Table 1: Structural Comparison with Parent Compound
Property | Spiperone | (Carboxymethyloximino)spiperone Hemihydrate |
---|---|---|
CAS Registry | 749-02-0 [4] | 355012-90-7 [1] |
Molecular Formula | C₂₃H₂₆FN₃O₂ | C₂₅H₂₉FN₄O₄·½H₂O |
Molecular Weight (g/mol) | 395.47 [4] | 468.52 (anhydrous) [1] |
Key Functional Group | Ketone (C=O) | Carboxymethyloxime (C=N-O-CH₂-COOH) |
Primary Application | D2/5-HT2A receptor ligand | Affinity chromatography matrix [1] |
The development of (Carboxymethyloximino)spiperone Hemihydrate emerged from late 20th-century efforts to isolate neurotransmitter receptors. Spiperone itself was synthesized in the 1960s as a potent antipsychotic with subnanomolar affinity for dopamine D2 receptors (Ki = 0.16 nM) [5]. Its high selectivity made it ideal for receptor isolation, but the absence of a conjugation site limited utility.
In 1986, Senogles et al. pioneered spiperone-based affinity chromatography by modifying the ketone group to create a carboxyl-reactive handle [1]. This allowed covalent coupling to amino-functionalized agarose beads via carbodiimide chemistry. The hemihydrate form was subsequently optimized to ensure stability during storage while maintaining solubility in physiological buffers [8]. This innovation enabled the first purification of the D2-dopamine receptor from anterior pituitary tissue, revolutionizing receptor characterization studies [1].
The derivative's design exploited spiperone's exceptional binding kinetics: slow dissociation (t₁/₂ > 30 min) and high specificity for D2-like receptors over D1 (398-fold selectivity) [5]. These properties ensured that receptor targets remained bound during chromatographic separation—a critical advantage over earlier ligands with rapid off-rates.
The primary application lies in purifying dopamine receptors via immobilized matrices. When conjugated to sepharose beads, the carboxymethyloximino group serves as a spacer arm, presenting spiperone's receptor-binding domain for D2 receptor capture. This technique isolated functional D2 receptors from bovine striatum with <10% purity loss, enabling:
Spiperone derivatives activate Ca²⁺-dependent Cl⁻ secretion (CaCC) via phospholipase C (PLC)-coupled Ca²⁺ release—a pathway independent of CFTR channels defective in cystic fibrosis. Screening of 2,000 compounds revealed spiperone as a potent intracellular Ca²⁺ enhancer (EC₅₀ ~5 μM) [2]. The carboxyl modification may enhance airway epithelial permeability, though in vivo data remain limited. Crucially, this effect occurs through protein tyrosine kinase (PTK)-PLC signaling rather than D2/5-HT2A blockade, evidenced by:
Recent studies indicate spiperone induces endoplasmic reticulum (ER) stress in colorectal cancer cells via PLC-dependent Ca²⁺ dysregulation. At 10–20 μM, it triggers:
Table 2: Key Pharmacological Targets and Research Applications
Target/Pathway | Biological Effect | Therapeutic Area |
---|---|---|
D2 dopamine receptor | High-affinity binding (Ki 0.16 nM) | Neuropharmacology research [5] |
PLC/PTK-coupled Ca²⁺ flux | Ca²⁺ release from ER stores | Cystic fibrosis [2] |
ER stress response | IRE1α-RIDD activation, UPR induction | Colorectal cancer [3] |
CaCC activation | Alternative Cl⁻ secretion | CFTR-independent therapy [2] |
The strategic carboxymethyloximino modification thus transforms spiperone from a CNS-active drug into a multifaceted research tool with expanding therapeutic potential. Future directions include antibody-drug conjugates (leveraging carboxylate for linkage) and PET tracer development using ¹⁸F-labeled analogs [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7